

C21 DREADD Receptor: A Technical Guide to Binding Affinity and Selectivity

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This in-depth technical guide provides a comprehensive overview of the binding affinity and selectivity profile of Compound 21 (C21), a second-generation agonist for Designer Receptors Exclusively Activated by Designer Drugs (DREADDs). This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant signaling pathways to serve as a core resource for researchers in neuroscience and pharmacology.

Introduction

Designer Receptors Exclusively Activated by Designer Drugs (DREADDs) are powerful chemogenetic tools used to remotely control neuronal and non-neuronal signaling.[1] The first generation of these receptors, derived from human muscarinic acetylcholine receptors, are activated by clozapine-N-oxide (CNO).[1] However, the in vivo conversion of CNO to clozapine, which has its own psychoactive properties, has raised concerns about off-target effects.[1][2][3] Compound 21 (C21) was developed as an alternative DREADD agonist to circumvent this issue, as it does not undergo back-metabolism to clozapine. This guide focuses on the critical pharmacological characteristics of C21: its binding affinity for various DREADD receptors and its selectivity profile against a panel of wild-type G protein-coupled receptors (GPCRs).

Binding Affinity and Potency of C21 at Muscarinic DREADDs



C21 has been characterized as a potent agonist for both excitatory (Gq-coupled) and inhibitory (Gi-coupled) muscarinic-based DREADDs. Its binding affinity and functional potency have been quantified in several studies, demonstrating a clear preference for DREADDs over their wild-type counterparts.

Quantitative Binding and Functional Data

The following tables summarize the binding affinities (expressed as pKi or Ki) and functional potencies (expressed as pEC50) of C21 at various human muscarinic DREADDs and wild-type receptors. For comparison, data for the endogenous ligand acetylcholine (ACh) and the first-generation DREADD agonist CNO are also included.

Table 1: Binding Affinities (pKi) of C21 and Other Ligands at Muscarinic DREADDs and Wild-Type Receptors

Ligand	hM1Dq (DREADD)	hM4Di (DREADD)	hM1 (Wild- Type)	hM4 (Wild- Type)
C21	>10-fold higher affinity than wild- type	>10-fold higher affinity than wild- type	5.97	5.44
CNO	>10-fold higher affinity than wild- type	>10-fold higher affinity than wild- type	-	-
Acetylcholine	>10-fold lower affinity than wild- type	>10-fold lower affinity than wild- type	-	-

Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.

Table 2: Functional Potencies (pEC50) of C21 and Other Ligands in DREADD-Mediated Signaling Assays



Ligand	hM1Dq (IP1 Accumulati on)	hM1Dq (pERK1/2 Activation)	hM4Di (cAMP Inhibition)	hM4Di (pERK1/2 Activation)	hM3Dq (Ca2+ Mobilization)
C21	Potent Agonist	Potent Agonist	7.77	Submicromol ar Potency	8.48
CNO	Potent Agonist	Potent Agonist	Submicromol ar Potency	Submicromol ar Potency	-
Acetylcholine	Weak/No Activity	Weak/No Activity	Weak/No Activity	Weak/No Activity	-

Note: pEC50 is the negative logarithm of the half-maximal effective concentration (EC50). A higher pEC50 value indicates a higher potency.

Table 3: Comparative Binding Affinities (Ki) of C21 and Clozapine at DREADDs

Ligand	hM3Dq (Ki, nM)	hM4Di (Ki, nM)
C21	230	91
Clozapine	3.5	2.8

Selectivity Profile and Off-Target Effects

While C21 demonstrates high selectivity for muscarinic DREADDs over their wild-type counterparts, its broader selectivity profile across the GPCR-ome reveals potential for off-target interactions, particularly at higher concentrations.

GPCRome Screening

Radioligand binding studies have assessed the affinity of C21 against a large panel of nonolfactory GPCRs. While C21 shows at least 10-fold lower affinity for the majority of these receptors compared to muscarinic DREADDs, notable exceptions exist.



C21 exhibits weak to moderate binding affinity for several other GPCRs, including members of the serotonin (e.g., 5-HT2A, 5-HT2C, 5-HT7), dopamine (D1), and histamine (H1) receptor families. In some cases, the affinity for these off-target receptors is similar to or greater than that for the muscarinic DREADDs.

Despite this binding, functional activity assays on a panel of 318 non-olfactory GPCRs indicated that C21 is largely devoid of agonist activity at these off-target receptors. However, there is a possibility that C21 may act as a functional antagonist at GPCRs to which it binds. For instance, C21 has been shown to act as a weak functional antagonist at wild-type hM1 and hM4 receptors.

Dose-Dependent Off-Target Effects In Vivo

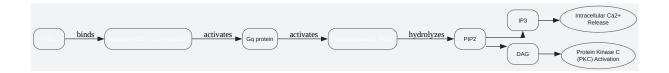
In vivo studies in rats have highlighted dose-dependent off-target effects of C21. For example, a 1 mg/kg dose of C21 was found to increase the activity of nigral neurons in control animals not expressing DREADDs, indicating a significant off-target effect. This effect was circumvented by reducing the dose to 0.5 mg/kg, which still effectively activated inhibitory DREADDs. These findings underscore the importance of careful dose-response studies to identify a therapeutic window that maximizes DREADD-specific activation while minimizing off-target effects.

Signaling Pathways

C21 activates muscarinic DREADDs, which are G protein-coupled receptors that signal through distinct downstream pathways depending on the G protein they are coupled to.

Gq-Coupled DREADDs (hM1Dq, hM3Dq): Activation of these receptors by C21 leads to the
activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers
the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

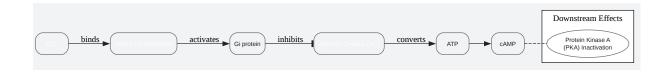




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Caption: Gq-coupled DREADD signaling pathway activated by C21.

 Gi-Coupled DREADDs (hM4Di): Activation of these receptors by C21 inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.



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Caption: Gi-coupled DREADD signaling pathway activated by C21.

Experimental Protocols

The characterization of C21's binding affinity and functional potency relies on a suite of in vitro assays. Below are detailed methodologies for key experiments.

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound (e.g., C21) by measuring its ability to displace a radiolabeled ligand from a receptor.

Methodology:

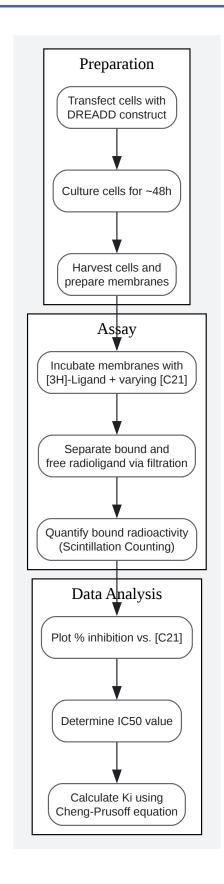
Foundational & Exploratory





- Cell Culture and Transfection: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK-293) cells are transfected with plasmids encoding the DREADD or wild-type receptor of interest.
- Membrane Preparation: Approximately 48 hours post-transfection, cells are harvested, and cell membranes are prepared by homogenization and centrifugation.
- Binding Reaction: Cell membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., [3H]-N-methylscopolamine, [3H]-NMS) and varying concentrations of the unlabeled competitor ligand (C21).
- Separation and Scintillation Counting: The reaction is terminated by rapid filtration to separate bound from free radioligand. The radioactivity retained on the filters is then quantified using a scintillation counter.
- Data Analysis: The data are fitted to a one-site competition binding model to determine the IC50 value (the concentration of competitor that displaces 50% of the radioligand). The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.





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Caption: Experimental workflow for a radioligand competition binding assay.



Functional Assays

Functional assays measure the cellular response to receptor activation, thereby determining the potency (EC50) and efficacy of an agonist.

- IP1 Accumulation Assay (for Gq-DREADDs): This assay measures the accumulation of inositol monophosphate (IP1), a downstream metabolite of IP3. Increased IP1 levels indicate Gq pathway activation.
- cAMP Inhibition Assay (for Gi-DREADDs): This assay measures the inhibition of forskolin- or isoproterenol-stimulated cAMP production. A decrease in cAMP levels indicates Gi pathway activation.
- ERK1/2 Phosphorylation (pERK) Assay (for Gq and Gi-DREADDs): This assay quantifies the phosphorylation of ERK1/2, a downstream signaling molecule in both Gq and Gi pathways, often using an ELISA-based method.
- Intracellular Calcium (Ca2+) Mobilization Assay (for Gq-DREADDs): This assay uses a fluorescent calcium indicator to measure the increase in intracellular calcium concentration following receptor activation.

Conclusion

C21 is a potent and selective agonist for muscarinic-based DREADDs, offering a valuable alternative to CNO for in vivo studies where the metabolic conversion of CNO to clozapine is a concern. It exhibits a significant affinity preference for DREADD receptors over their wild-type counterparts. However, researchers should be aware of its potential for off-target binding to other GPCRs, particularly at higher doses. Careful dose-selection and the use of appropriate control groups are critical to ensure that the observed effects are specifically mediated by DREADD activation. This technical guide provides the foundational data and methodologies to aid in the design and interpretation of experiments utilizing C21 as a chemogenetic actuator.

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